2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol
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Overview
Description
2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C5H7ClN2O It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as enzyme substrates or inhibitors. The presence of the imidazole ring in the structure of this compound suggests that it may interact with its targets in a similar manner .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol typically involves the reaction of 2-chloroimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(2-chloro-1H-imidazol-1-yl)acetaldehyde.
Reduction: Formation of 2-(2-chloro-1H-imidazol-1-yl)ethanol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)imidazole
- 2-(1H-Imidazol-1-yl)ethanol
- 2-(1H-Imidazol-1-yl)ethan-1-ol
Uniqueness
2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-chloroimidazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-5-7-1-2-8(5)3-4-9/h1-2,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJFGHISLADGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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